1-(2,4-Dimethoxyphenyl)but-3-en-1-ol
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Overview
Description
1-(2,4-Dimethoxyphenyl)but-3-en-1-ol is an organic compound with the molecular formula C12H16O3. It is known for its role in various biological and chemical processes, particularly in the field of melanogenesis, where it enhances melanin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)but-3-en-1-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives like ketones, aldehydes, and substituted phenyl compounds .
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the activation of upstream stimulating factor-1 (USF1), which in turn increases the expression of tyrosinase, a key enzyme in melanin synthesis. This leads to enhanced melanin production in melanocytes . The activation of signaling pathways such as ERK and p38 also plays a crucial role in this process .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ol: Another compound with similar structure and properties, known for its anti-inflammatory activity.
3,4-Dimethoxyphenylbutanol: Shares similar functional groups and is used in various chemical syntheses.
Uniqueness
1-(2,4-Dimethoxyphenyl)but-3-en-1-ol is unique due to its specific role in enhancing melanogenesis through USF1-mediated tyrosinase expression, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3/h4,6-8,11,13H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPULLULSPZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC=C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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